molecular formula C16H23NO3 B2943168 N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide CAS No. 1351616-58-4

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide

Cat. No. B2943168
CAS RN: 1351616-58-4
M. Wt: 277.364
InChI Key: WTICFGNTNADAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide, also known as CHEMBL187347, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of great interest to researchers due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial Synthesis and Characterization

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide and its derivatives have been explored for their antibacterial properties, particularly against staphylococcal strains. Through the modification of 3-methoxybenzamide, researchers have identified potent antistaphylococcal compounds. These compounds, by inhibiting the essential bacterial cell division protein FtsZ, showcase improved pharmaceutical properties, suggesting their potential in developing new antibacterial agents with enhanced drug-like characteristics (Haydon et al., 2010).

Chemodivergent Annulations via C-H Activation

Research into the chemical reactions of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide and its related compounds has led to discoveries in chemodivergent annulations. Specifically, through Rhodium(III)-catalyzed C-H activation, these compounds undergo annulations with sulfoxonium ylides. This process results in cyclizations that are chemodivergent, controlled by acid, and produce compounds with significant potential in medicinal chemistry and synthetic applications (Xu et al., 2018).

Oxidative Olefination and Arylative Cyclization

The oxidative olefination of N-methoxybenzamides, facilitated by Rh(III)-catalyzed directed C-H bond activation, presents a mild, efficient, and versatile method for creating valuable chemical structures. This process leverages the N-O bond as an internal oxidant, illustrating the compound's role in facilitating selective chemical transformations (Rakshit et al., 2011). Additionally, tunable arylative cyclizations of 1,6-enynes via Rh(III)-catalyzed C-H activation of O-substituted N-hydroxybenzamides demonstrate the compound's versatility in synthetic chemistry, leading to the creation of tetracyclic isoquinolones and hydrobenzofurans, which have potential pharmaceutical applications (Fukui et al., 2014).

Molecular Structure and Interaction Modeling

The molecular structure and interaction of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide have been studied through the synthesis and characterization of its analogs. Investigations into N-3-hydroxyphenyl-4-methoxybenzamide, for example, have provided insights into the effects of intermolecular interactions on molecular geometry, aiding in the understanding of how such compounds might interact within biological systems (Karabulut et al., 2014).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-20-14-9-5-8-13(10-14)16(19)17-11-15(18)12-6-3-2-4-7-12/h5,8-10,12,15,18H,2-4,6-7,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTICFGNTNADAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide

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